5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile
Description
5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 5-position and a (2-hydroxybenzyl)amino group at the 2-position. This article compares the target compound with similar molecules, focusing on substituent effects, physicochemical properties, and functional roles.
Properties
IUPAC Name |
5-bromo-2-[(2-hydroxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-5-6-13(11(7-12)8-16)17-9-10-3-1-2-4-14(10)18/h1-7,17-18H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOIKFQTKFQAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Br)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile typically involves the reaction of 5-bromo-2-nitrobenzonitrile with 2-hydroxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable participation in multiple reaction types:
Nucleophilic Substitution (Bromine Atom)
The bromine atom on the benzene ring can undergo nucleophilic substitution , potentially replacing Br with other nucleophiles. This reactivity is influenced by the electron-withdrawing effects of neighboring groups (e.g., the nitrile and amino groups).
Oxidation/Reduction (Hydroxyl and Amino Groups)
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Hydroxyl Group : The hydroxyl group on the 2-hydroxybenzyl moiety can be oxidized to a carbonyl group (e.g., ketone or aldehyde) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
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Amino Group : The amino group may participate in oxidation or reduction reactions, depending on the reagents and conditions.
Hydrolysis (Nitrile Group)
The nitrile group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. This reaction is critical for modifying the compound’s functionality for downstream applications.
Structural Insights from Crystallography
Crystallographic studies reveal that the compound forms intermolecular hydrogen bonds (e.g., O–H⋯N and O–H⋯O), which stabilize its structure and influence its reactivity . These interactions may affect solubility and reaction pathways in solution.
Key Observations and Recommendations
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Optimization of Synthesis : Further studies could explore alternative solvents or catalysts to improve reaction efficiency.
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Functional Group Selectivity : Future work should investigate the relative reactivity of the bromine, hydroxyl, and nitrile groups under different conditions.
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Structural Modulation : Leveraging the compound’s hydrogen-bonding capacity may enhance its utility in drug design or materials science.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have identified 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile as a promising candidate in anticancer research. Its structural properties allow it to interact with specific molecular targets involved in cancer cell proliferation. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Neuropharmacology
The compound has also been explored for its effects on the serotonin receptor system. Specifically, it may act as a biased agonist for the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions. This receptor's modulation has been linked to treatments for depression and anxiety disorders, making this compound a candidate for further pharmacological studies .
Chemical Synthesis
1. Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. It can be utilized to construct more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is crucial for developing new materials and pharmaceuticals .
2. Synthesis of Schiff Bases
The compound has been utilized in synthesizing Schiff bases, which are known for their diverse biological activities, including antibacterial and antifungal properties. The reaction of this compound with various aldehydes has led to the formation of novel Schiff bases that exhibit significant biological activity .
Materials Science
1. Optoelectronic Applications
Research indicates that derivatives of this compound can be applied in optoelectronic devices due to their unique electronic properties. These compounds can be incorporated into organic light-emitting diodes (OLEDs) and solar cells, where their ability to conduct electricity and emit light is advantageous .
2. Electrochemical Studies
Electrochemical characterization of compounds related to this compound has shown promise in energy storage applications. Their electrochemical properties suggest potential use in batteries and supercapacitors, where efficient charge transport is critical .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Research | Investigating the compound's effect on cancer cell lines | Demonstrated significant inhibition of cell proliferation in vitro |
| Neuropharmacology | Examining biased agonism at the 5-HT2A receptor | Indicated potential for treating mood disorders with fewer side effects compared to traditional agonists |
| Synthesis of Schiff Bases | Reaction with various aldehydes | Resulted in novel compounds with notable antibacterial activity |
| Optoelectronic Applications | Development of OLED materials | Showed enhanced light-emitting properties compared to existing materials |
Mechanism of Action
The mechanism of action of 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Hydrogen Bonding
- 5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO): Substituents: Bromine (5-position), hydroxyl (2-position), nitrile (1-position). Hydrogen bonding: Forms infinite 1D chains via O–H⋯N interactions between hydroxyl and nitrile groups, with O⋯N distances of ~2.80 Å and angles of ~170° . Planarity: Nearly planar structure (RMS deviation: 0.0334 Å), facilitating crystal packing . Applications: Intermediate in antiretroviral drugs, cancer therapies, and osteoporosis treatments .
- 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile: Substituents: Bromine (5-position), (2-hydroxybenzyl)amino (2-position), nitrile (1-position).
Isomeric Brominated Benzonitriles
- 2-Bromo-5-hydroxybenzonitrile and 4-Bromo-2-hydroxybenzonitrile :
- Molecular weight: 198.01 (same as 5-bromo-2-hydroxybenzonitrile) .
- Substituent positions: Bromine and hydroxyl groups vary (2-Br/5-OH vs. 4-Br/2-OH), affecting electronic distribution.
- Commercial availability: Priced at JPY 16,000–18,000 per 5 g (purity >95%) .
- Reactivity: Ortho-substituted bromine (as in 5-bromo-2-hydroxybenzonitrile) may enhance intramolecular interactions compared to para-substituted analogs .
Derivatives with Additional Functional Groups
- 5-Bromo-2-hydroxy-3-methylbenzonitrile (C₈H₆BrNO): Substituents: Methyl group at 3-position adds steric hindrance. Molecular weight: ~209.03 (higher than non-methylated analogs) . Applications: Potential use in drug discovery, where methyl groups modulate lipophilicity and metabolic stability.
- 5-Bromo-2-octyloxy-benzonitrile (C₁₅H₂₀BrNO): Substituents: Octyloxy chain at 2-position. Molecular weight: 310.234 . Properties: Increased lipophilicity due to the long alkoxy chain, making it suitable for hydrophobic applications.
Amino- and Sulfonic Acid-Substituted Analogs
- 4-[(2-Hydroxybenzyl)amino]benzenesulfonic Acid: Substituents: Sulfonic acid group instead of nitrile. Applications: Thermal response switch in proton-conductive membranes due to reversible keto-enol tautomerism . Comparison: The sulfonic acid group enhances proton conductivity, whereas the nitrile group in the target compound may favor coordination chemistry or nucleophilic reactions.
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|
| 5-Bromo-2-hydroxybenzonitrile | 198.017 | Br, OH, CN | Moderate in polar solvents |
| This compound | ~315.15* | Br, NH(C₆H₄OH), CN | Likely hydrophilic due to NH and OH |
| 5-Bromo-2-octyloxy-benzonitrile | 310.234 | Br, O-C₈H₁₇, CN | Highly lipophilic |
*Estimated based on structural formula.
Hydrogen Bonding and Crystal Packing
- 5-Bromo-2-hydroxybenzonitrile : Forms 1D chains via O–H⋯N bonds .
Biological Activity
5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12BrN2O
- Molecular Weight : 304.17 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has been assessed for its potential antimicrobial properties, showing effectiveness against several bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, which may extend to this compound as well.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It might interact with various receptors, modulating signaling pathways that affect cell growth and inflammation.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating the efficacy of these compounds in inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-Bromo derivative | 32 | Staphylococcus aureus |
| 5-Bromo derivative | 64 | Escherichia coli |
Anticancer Studies
In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer). The IC50 values were recorded to assess the potency of the compound against these cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A431 (epidermoid carcinoma) | 20 |
These results suggest a promising avenue for further research into its use as an anticancer agent.
Anti-inflammatory Effects
Research on similar compounds indicates potential anti-inflammatory effects. For instance, a derivative was shown to reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting that this compound may also possess similar properties.
Case Studies
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Case Study on Anticancer Activity : A recent study investigated the effects of this compound on various cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells.
- Findings : The study concluded that the compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.
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Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, highlighting their effectiveness against resistant bacterial strains.
- Results : The findings emphasized the importance of structural modifications in enhancing antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-((2-hydroxybenzyl)amino)benzenecarbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. A plausible route involves coupling 5-Bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5, ) with a nitrile-containing aromatic amine. Optimization includes:
- Catalysts : Use of Pd-based catalysts for cross-coupling or mild bases (e.g., K₂CO₃) for SNAr reactions.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) to enhance reactivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., intramolecular O–H⋯N bonds) as seen in similar ethylenediamine derivatives .
- Spectroscopy :
- -NMR for amine proton shifts (~δ 6–8 ppm).
- IR for nitrile (C≡N) stretching (~2200 cm⁻¹) and hydroxyl (O–H) bands (~3200 cm⁻¹).
- Mass Spectrometry : HRMS to confirm molecular ion peaks (expected m/z ≈ 317 Da).
Advanced Research Questions
Q. How can steric hindrance during the coupling of the hydroxybenzyl group be mitigated?
- Methodological Answer : Steric challenges arise from the ortho-hydroxy and bromo substituents. Strategies include:
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetyl or TBS) to reduce steric bulk during coupling .
- Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled temperature/pressure .
- Computational Modeling : Use DFT calculations to predict favorable transition states and optimize substituent orientations .
Q. What mechanisms underlie the biological activity of this compound, and how can in vitro assays be designed to evaluate cytotoxicity?
- Methodological Answer :
- Hypothesized Mechanism : The compound’s ethylenediamine backbone and phenolic groups may chelate metal ions, disrupting redox homeostasis in cancer cells (e.g., HL-60 leukemia) .
- Assay Design :
- Cell Lines : Use human melanoma (B16) and leukemia (HL-60) cells.
- Dose-Response Curves : Test concentrations from 1–100 µM over 48–72 hours.
- Metrics : Measure IC₅₀ via MTT assay and apoptosis markers (Annexin V/PI staining).
- Controls : Include cisplatin as a positive control and solvent-only negative controls .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and −40°C.
- 2D Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Bromo-2-hydroxybenzaldehyde , CAS 22532-62-3 ).
Safety and Experimental Design
Q. What safety protocols are essential when handling this brominated aromatic compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Quench residual bromine with Na₂S₂O₃ before aqueous disposal .
- Emergency Measures : In case of skin contact, rinse with 10% ethanol followed by water .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for analogous compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
